

Application Note: High-Resolution Mass Spectrometry of Acarbose-d4

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Compound of Interest

Compound Name: Acarbose-d4

Cat. No.: B1150844

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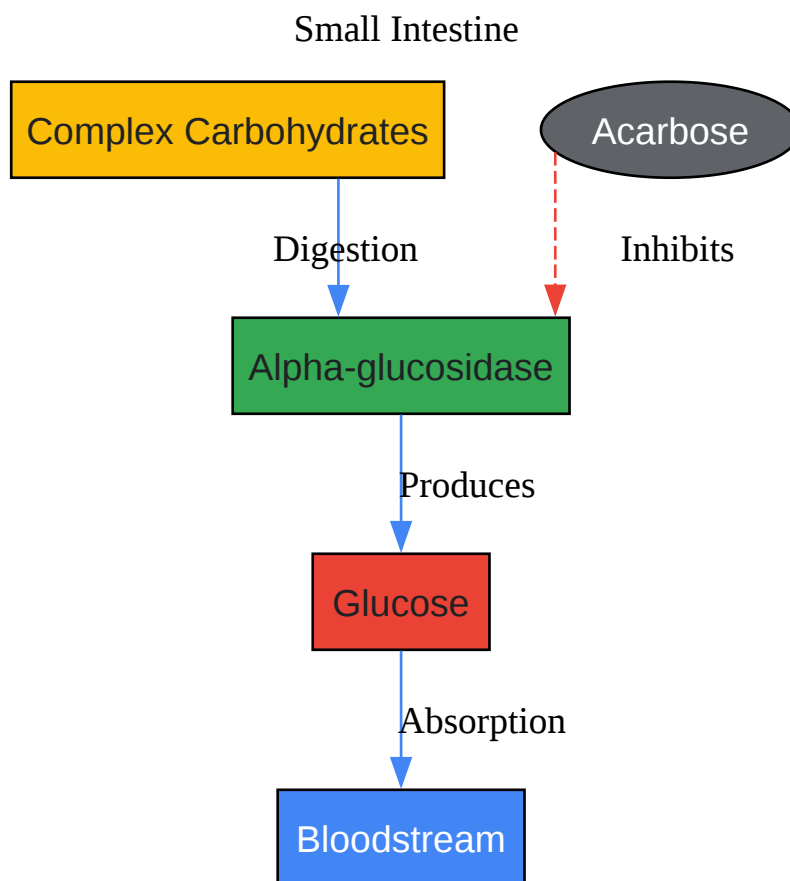
For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts by delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial blood glucose levels.[1][2][3][4] **Acarbose-d4**, a deuterium-labeled analog of Acarbose, serves as an excellent internal standard for quantitative bioanalytical studies using high-resolution mass spectrometry (HRMS).[5][6] The stable isotope label ensures that **Acarbose-d4** has nearly identical chemical and physical properties to Acarbose, co-eluting during chromatography and exhibiting similar ionization efficiency, which allows for accurate and precise quantification by correcting for matrix effects and variations during sample processing. This application note provides a detailed protocol for the quantification of **Acarbose-d4** in biological matrices using LC-HRMS.

Mechanism of Action of Acarbose

Acarbose competitively and reversibly inhibits α -glucosidase enzymes located in the brush border of the small intestine.[1][2][7] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, Acarbose slows down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream and a reduction in postprandial hyperglycemia.[2][3][7]



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Mechanism of Acarbose Action

Experimental Protocols

This section details the methodology for the analysis of **Acarbose-d4** using LC-HRMS.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of **Acarbose-d4** from plasma samples.

- Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

- **Sample Loading:** Load 500 µL of pre-treated plasma (plasma diluted 1:1 with an acidic buffer) onto the SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of an acidic buffer to remove interferences, followed by 1 mL of methanol to remove non-polar impurities.
- **Elution:** Elute **Acarbose-d4** from the cartridge with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-HRMS analysis.

Liquid Chromatography (LC)

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

Time (min)	%B
0.0	95
1.0	95
5.0	50
5.1	95

| 7.0 | 95 |

High-Resolution Mass Spectrometry (HRMS)

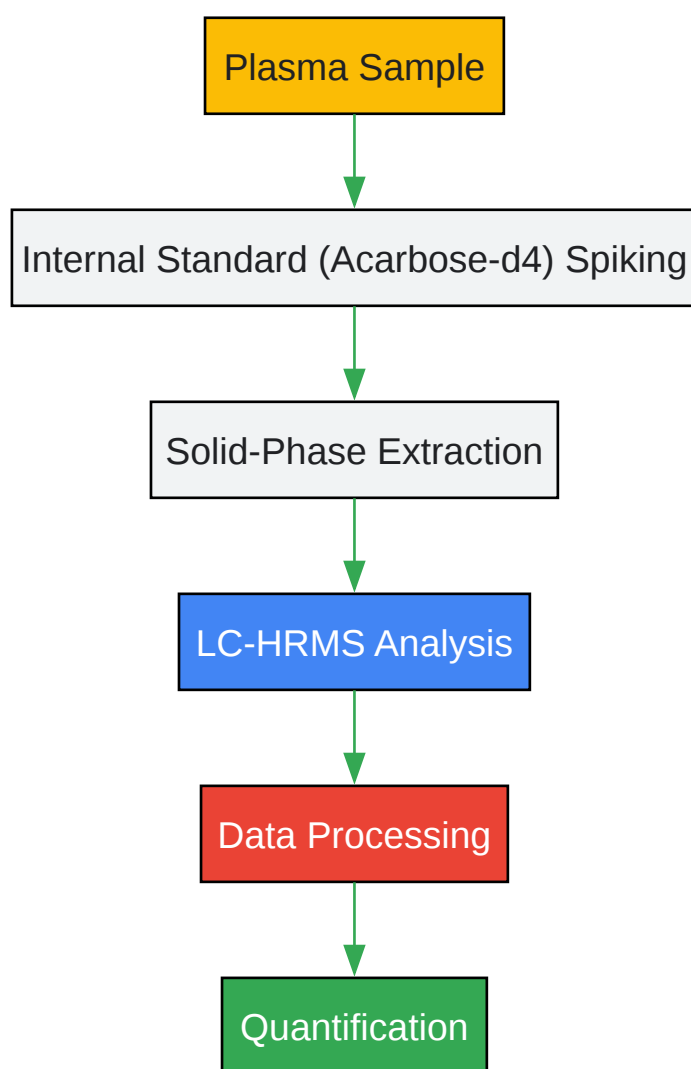
Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent) Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Full Scan MS followed by data-dependent MS/MS (dd-MS2) Resolution (Full Scan): 70,000 Resolution (dd-MS2): 17,500 Scan Range: m/z 150-1000 Sheath Gas Flow Rate: 40 arbitrary units Auxiliary Gas Flow Rate: 10 arbitrary units Capillary Temperature: 320°C S-Lens RF Level: 50 Auxiliary Gas Heater Temperature: 350°C

For targeted analysis of **Acarbose-d4**, the following exact mass should be used for extraction:

Compound	Formula	Molecular Weight	Exact Mass [M+H] ⁺
Acarbose-d4	C ₂₅ H ₃₉ D ₄ NO ₁₈	649.63	650.29

Experimental Workflow

The overall analytical process from sample receipt to data analysis is outlined below.



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Quantitative Analysis Workflow

Data Presentation

The following tables summarize the expected quantitative performance of the described LC-HRMS method for **Acarbose-d4**, based on typical validation parameters for similar bioanalytical methods.[8][9]

Table 1: Calibration Curve and Linearity

Analyte	Range (ng/mL)	Correlation Coefficient (r^2)
Acarbose-d4	10 - 1000	> 0.99

Table 2: Accuracy and Precision

Low QC (30 ng/mL)	Medium QC (300 ng/mL)	High QC (800 ng/mL)	
Intra-day Precision (%RSD)	< 15%	< 15%	< 15%
Inter-day Precision (%RSD)	< 15%	< 15%	< 15%
Accuracy (% Recovery)	85 - 115%	85 - 115%	85 - 115%

Table 3: Recovery

Analyte	Extraction Recovery (%)
Acarbose-d4	> 80%

Conclusion

The described LC-HRMS method provides a robust and reliable approach for the quantitative analysis of **Acarbose-d4** in biological matrices. The use of high-resolution mass spectrometry ensures high selectivity and accuracy, minimizing interferences from the complex sample matrix. This detailed protocol can be readily implemented in research and drug development settings for pharmacokinetic and other studies involving Acarbose.

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